molecular formula C8H11F6N3O4S2 B062618 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-82-2

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B062618
CAS No.: 174899-82-2
M. Wt: 391.3 g/mol
InChI Key: LRESCJAINPKJTO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s conformation and function .

Cellular Effects

The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes and the availability of substrates .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under various conditions, but prolonged exposure can lead to gradual degradation and potential changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect metabolite levels by modulating enzyme activity and substrate availability. These interactions can lead to changes in metabolic flux, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide involves several steps:

    Formation of 1-Ethyl-3-methylimidazolium Sulfate: 200g of diethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole (118g of 1-methylimidazole and 400g of toluene) under an ice bath and nitrogen atmosphere, maintaining the reaction temperature between 20°C and 30°C. The resulting ionic liquid causes the solution to turn cloudy.

    Purification: The crude product is washed three times with toluene to obtain 289g of relatively pure 1-Ethyl-3-methylimidazolium sulfate.

    Formation of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: 200g of 1-Ethyl-3-methylimidazolium sulfate, 243g of lithium bis(trifluoromethanesulfonyl)imide, and 500g of pure water are added to a reaction vessel.

    Final Purification: The crude product is washed three times with pure water to obtain 312g of relatively pure 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESCJAINPKJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047967
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-82-2
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174899-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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